(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-4H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Methenyltetrahydrofolate involves the conversion of 5,10-methylenetetrahydrofolate by either a NAD+ dependent methylenetetrahydrofolate dehydrogenase or a NADP+ dependent dehydrogenase . Additionally, it can be produced as an intermediate in histidine catabolism by formiminotransferase cyclodeaminase from 5-formiminotetrahydrofolate .
Industrial Production Methods: Industrial production methods for 5,10-Methenyltetrahydrofolate are not extensively documented. the enzymatic conversion processes mentioned above are likely scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5,10-Methenyltetrahydrofolate undergoes various biochemical reactions, including:
Oxidation: Conversion to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase.
Reduction: Formation from 5,10-methylenetetrahydrofolate by dehydrogenases.
Common Reagents and Conditions:
Oxidation: Methenyltetrahydrofolate cyclohydrolase enzyme.
Reduction: NAD+ or NADP+ dependent dehydrogenases.
Major Products Formed:
Oxidation: 10-formyltetrahydrofolate.
Reduction: 5,10-methylenetetrahydrofolate.
Scientific Research Applications
5,10-Methenyltetrahydrofolate has several scientific research applications:
Chemistry: Used as a coenzyme in various biochemical reactions involving methenyl group transfers.
Biology: Plays a role in the folate cycle, which is essential for DNA synthesis and repair.
Medicine: Investigated for its potential in treating diseases related to folate metabolism.
Industry: Utilized in the production of folate-related compounds and supplements.
Mechanism of Action
The mechanism of action of 5,10-Methenyltetrahydrofolate involves its role as a coenzyme in the folate cycle. It accepts and donates methenyl groups, facilitating the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate . This process is crucial for the synthesis of purines and thymidylate, which are necessary for DNA replication and repair .
Comparison with Similar Compounds
5,10-Methylenetetrahydrofolate: Precursor in the folate cycle.
10-Formyltetrahydrofolate: Product of the oxidation of 5,10-Methenyltetrahydrofolate.
Uniqueness: 5,10-Methenyltetrahydrofolate is unique due to its specific role in accepting and donating methenyl groups, which is essential for the folate cycle and subsequent DNA synthesis and repair .
Properties
IUPAC Name |
(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-4H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANFMOQMXYMCT-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C=[N+]2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C=[N+]2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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